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molecular formula C3H6O<br>C3H6O<br>CH2=CHCH2OH B041490 Allyl alcohol CAS No. 107-18-6

Allyl alcohol

Cat. No. B041490
M. Wt: 58.08 g/mol
InChI Key: XXROGKLTLUQVRX-UHFFFAOYSA-N
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Patent
US08802889B2

Procedure details

FIG. 2 shows a process further including a step of producing an aqueous 70% by mass allyl alcohol solution by hydrolyzing allyl acetate produced using a hydrolysis reactor 24. When allyl acetate produced by reacting oxygen, acetic acid and propylene is subsequently hydrolyzed to produce allyl alcohol, allyl acetate separated and distilled by the first distillation column 9 shown in FIG. 1 may be fed to the hydrolysis reactor. In the example of FIG. 2, a reaction mixed liquid (a bottom liquid 14 of a gas-liquid separator column) is fed through a middle tank 7 to a hydrolysis reactor 24 without separating and purifying allyl acetate. In FIG. 2, 26 denotes a second distillation column, and a reaction liquid 25 from the hydrolysis reactor 24 is distilled and separated into a bottom liquid of a second distillation column, and a top liquid 27 of a second distillation column. A bottom liquid of a second distillation column contains an acetic acid (comprising the unreacted acetic acid and acetic acid produced by hydrolysis), water and the other high-boiling point components. A top liquid 27 of a second distillation column is a mixture of allyl alcohol, allyl acetate and water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=O.[CH2:3]=[CH:4][CH3:5].[C:6]([OH:9])(=[O:8])[CH3:7]>>[CH2:3]([OH:8])[CH:4]=[CH2:5].[C:6]([O:9][CH2:3][CH:4]=[CH2:5])(=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)O
Name
Type
product
Smiles
C(C)(=O)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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